Structural Uniqueness: 2,3-Substitution Pattern on Morpholine vs. 3-Substituted Isomer
The target compound bears the morpholine ring linked at its 2-position to the triazole 3-position. The 3-substituted isomer (3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride, CAS not publicly disclosed) is sold by multiple vendors as a distinct product, confirming chemical non-equivalence. The altered attachment point modifies the spatial orientation of the morpholine oxygen and nitrogen lone pairs relative to the triazole ring, impacting hydrogen-bonding geometry and ultimately target engagement.
| Evidence Dimension | Regiochemistry of morpholine-triazole linkage |
|---|---|
| Target Compound Data | 2-(morpholin-2-yl)-5-methyl-1H-1,2,4-triazole substitution |
| Comparator Or Baseline | 3-(morpholin-3-yl)-5-methyl-1H-1,2,4-triazole substitution (3-isomer) |
| Quantified Difference | Non-interchangeable regioisomers; distinct CAS numbers and commercial listings confirm different chemical identities |
| Conditions | Structural analysis by vendor-reported IUPAC nomenclature and CAS assignment |
Why This Matters
Using the wrong regioisomer in a SAR study or biological assay will generate invalid structure-activity data, potentially misdirecting a drug discovery program.
